molecular formula C7H7FN2O B6234071 7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine CAS No. 1897761-02-2

7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B6234071
CAS No.: 1897761-02-2
M. Wt: 154.14 g/mol
InChI Key: QDJDVDRNCYRMLN-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Systems in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a vast and vital area of chemical research. These systems are fundamental building blocks in nature, forming the core of essential biomolecules such as DNA, RNA, chlorophyll, and many vitamins. nih.gov The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties, including polarity, reactivity, and the ability to form specific intermolecular interactions, which are distinct from their carbocyclic counterparts. nih.gov

In contemporary research, heterocycles are indispensable in medicinal chemistry, materials science, and agrochemicals. ijpsr.com Their structural diversity and functional versatility allow chemists to design molecules with tailored biological activities or material properties. Consequently, the synthesis and study of novel heterocyclic systems remain a primary focus for developing new pharmaceuticals, functional materials like organic light-emitting diodes (OLEDs), and specialized polymers. longdom.orgnih.gov

Table 1: Examples of Heterocyclic Systems and Their Applications

Heterocyclic System Common Heteroatoms Key Applications
Pyridine (B92270) Nitrogen Pharmaceuticals, Solvents, Agrochemicals
Furan Oxygen Solvents, Precursor for other compounds
Thiophene Sulfur Pharmaceuticals, Electronic Materials
Oxazine (B8389632) Oxygen, Nitrogen Dyes, Pharmaceuticals, Chemical Synthesis
Pyrimidine Nitrogen Building block of DNA/RNA, Pharmaceuticals

Importance of the Pyrido[3,2-b]ijpsr.comlongdom.orgoxazine Core Structure in Chemical Biology and Synthetic Chemistry

The pyrido[3,2-b] ijpsr.comlongdom.orgoxazine scaffold is a fused heterocyclic system that combines a pyridine ring with a 1,4-oxazine ring. This arrangement is of significant interest to chemists because it integrates the structural features of both parent heterocycles, creating a unique chemical entity with potential for diverse applications. The parent, non-fluorinated compound is known as 3,4-Dihydro-2H-pyrido[3,2-b] ijpsr.comlongdom.orgoxazine. ebi.ac.uk

The presence of both nitrogen and oxygen atoms in the fused-ring system offers multiple sites for chemical modification, making it a valuable scaffold in synthetic chemistry for creating libraries of new compounds. researchgate.net Derivatives of the broader oxazine class have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. globalresearchonline.netresearchgate.netijpsr.info Specifically, fused pyridyl heterocycles, such as pyrido[2,3-b]pyrazines, have been investigated for applications in DNA sensing and for their potential biological activities. nih.gov The synthesis of various substituted pyrido[3,2-b] ijpsr.comlongdom.orgoxazines has been explored as a route to potential new bioactive compounds, highlighting the scaffold's role as a privileged structure in drug discovery. researchgate.net

Strategic Incorporation of Fluorine into Organic Molecules: Enhancing Research Probes and Analogues

The strategic incorporation of fluorine into organic molecules is a powerful and widely used tactic in medicinal chemistry and chemical biology. Fluorine, being the most electronegative element, has unique properties that can profoundly alter a molecule's characteristics. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are substantial.

Introducing fluorine can significantly impact a molecule's metabolic stability. By replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, the C-F bond's high strength can block this metabolic pathway, thereby increasing the molecule's half-life. Furthermore, fluorination can alter a molecule's lipophilicity, which affects its absorption, distribution, and transport across biological membranes. The substitution can also modulate the acidity or basicity (pKa) of nearby functional groups, influencing the molecule's ionization state and its ability to bind to biological targets. These modifications are crucial for transforming a lead compound into a viable drug candidate or a highly specific research probe.

Table 2: Effects of Fluorine Incorporation on Molecular Properties

Property Effect of Fluorination Rationale
Metabolic Stability Often increased C-F bond is stronger than C-H bond, blocking oxidative metabolism.
Binding Affinity Can be enhanced Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.
Lipophilicity Generally increased Affects membrane permeability and distribution.
Acidity/Basicity (pKa) Modified The strong electron-withdrawing nature of fluorine influences nearby functional groups.
Conformation Can be altered Fluorine's electronic and steric properties can influence the preferred shape of the molecule.

Research Trajectories and Academic Significance of 7-fluoro-2H,3H,4H-pyrido[3,2-b]ijpsr.comlongdom.orgoxazine

While extensive, dedicated studies on 7-fluoro-2H,3H,4H-pyrido[3,2-b] ijpsr.comlongdom.orgoxazine are not widely documented in public literature, its academic significance can be inferred from the combination of its structural components. The molecule represents a logical convergence of two important chemical strategies: the use of a privileged heterocyclic scaffold (pyrido[3,2-b] ijpsr.comlongdom.orgoxazine) and the strategic application of fluorination.

Future research trajectories for this compound would likely focus on several key areas:

Novel Synthesis: Developing efficient and regioselective methods to synthesize this specific fluorinated isomer. The synthesis of related fluorinated heterocyclic systems, such as fluorinated pyrido[4,3-b] ijpsr.comlongdom.orgthiazines, has been a subject of research, suggesting a pathway for similar investigations into the oxazine analogue. researchgate.net

Biological Screening: Evaluating the compound for a range of biological activities. Given the known activities of oxazine derivatives, 7-fluoro-2H,3H,4H-pyrido[3,2-b] ijpsr.comlongdom.orgoxazine would be a candidate for screening in anticancer, anti-inflammatory, or neurological disease assays. nih.govnih.gov

Chemical Probe Development: Utilizing the compound as a research tool. The fluorine atom could serve as a reporter for ¹⁹F NMR studies to investigate binding interactions with proteins or other biological macromolecules.

The academic interest in 7-fluoro-2H,3H,4H-pyrido[3,2-b] ijpsr.comlongdom.orgoxazine lies in its potential to be a novel chemical entity with enhanced or unique properties conferred by the 7-fluoro substitution on the promising pyrido-oxazine core. It serves as an exemplary case for the rational design of new molecules in medicinal and chemical biology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1897761-02-2

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C7H7FN2O/c8-5-3-6-7(10-4-5)9-1-2-11-6/h3-4H,1-2H2,(H,9,10)

InChI Key

QDJDVDRNCYRMLN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)N=CC(=C2)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Fluoro 2h,3h,4h Pyrido 3,2 B 1 2 Oxazine and Its Analogues

Established Cyclization and Annulation Reactions for Pyrido[3,2-b]worktribe.comsu.edu.pkoxazine Scaffolds

The construction of the fused pyrido[3,2-b] worktribe.comsu.edu.pkoxazine (B8389632) ring system is typically achieved through cyclization or annulation reactions that form the oxazine portion of the molecule onto a pre-existing or concurrently formed pyridine (B92270) ring.

Nucleophilic Aromatic Substitution (SNAr) Processes

One of the most effective methods for synthesizing fluorinated pyrido[3,2-b] worktribe.comsu.edu.pkoxazine systems involves the sequential nucleophilic aromatic substitution (SNAr) on highly activated, polyfluorinated pyridine precursors. worktribe.comresearcher.life This strategy leverages the high reactivity of carbon-fluorine bonds in electron-deficient aromatic systems towards nucleophilic attack.

The general approach begins with a tetrafluoropyridine derivative, which is activated by an electron-withdrawing group (EWG) such as cyano (-CN) or phenylsulfonyl (-SO₂Ph). The reaction proceeds in a stepwise manner with a difunctional N,O-nucleophile, like an amino alcohol. The regioselectivity of the substitutions is controlled by the electronic properties of the pyridine ring and the nature of the activating group. The first substitution typically occurs at the position para to the activating group, followed by an intramolecular cyclization where the second nucleophilic center displaces an adjacent fluorine atom to form the oxazine ring. worktribe.com

This methodology provides a direct route to fluorinated pyrido[3,2-b] worktribe.comsu.edu.pkoxazine scaffolds, where the fluorine atoms not involved in the cyclization remain on the pyridine ring. worktribe.com

Table 1: Examples of Pyrido[3,2-b] worktribe.comsu.edu.pkoxazine Synthesis via SNAr

Pyridine PrecursorN,O-NucleophileBase/SolventProductYield
4-Cyano-2,3,5,6-tetrafluoropyridine2-AminoethanolK₂CO₃ / MeCN7-Fluoro-2H,3H,4H-pyrido[3,2-b] worktribe.comsu.edu.pkoxazineData not specified
4-Phenylsulfonyl-2,3,5,6-tetrafluoropyridine2-Amino-2-methyl-1-propanolK₂CO₃ / DMF7-Fluoro-3,3-dimethyl-2H,3H,4H-pyrido[3,2-b] worktribe.comsu.edu.pkoxazineData not specified

Smiles Rearrangement and Intramolecular Cyclization Pathways

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. In the context of synthesizing heterocyclic systems, it typically involves a molecule with two aromatic rings linked by a chain containing a heteroatom (X), where one ring is activated towards nucleophilic attack. An intramolecular nucleophile (YH) on the other ring attacks the activated ring, leading to a spirocyclic intermediate, which then rearranges to form a more stable product.

While a powerful tool for constructing various heterocyclic systems, the direct application of the Smiles rearrangement for the synthesis of the 7-fluoro-2H,3H,4H-pyrido[3,2-b] worktribe.comsu.edu.pkoxazine scaffold is not extensively documented in the reviewed literature. Theoretically, a precursor such as a 2-(2-aminoethoxy)-3-nitro-5-fluoropyridine could undergo an intramolecular cyclization via a Smiles-type mechanism, where the amine attacks the carbon bearing the nitro group, leading to the formation of the oxazine ring. However, SNAr-based cyclizations, as described previously, represent a more common and direct pathway.

Mannich Reaction and Related Condensation Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. su.edu.pknih.gov The product is a β-amino-carbonyl compound known as a Mannich base. This reaction is fundamental in organic synthesis for carbon-carbon bond formation and the introduction of an aminoalkyl group. su.edu.pk

For the synthesis of the pyrido[3,2-b] worktribe.comsu.edu.pkoxazine core, a Mannich-type reaction could be envisioned as a key step in constructing the oxazine ring. For instance, a 2-amino-3-hydroxypyridine (B21099) derivative could potentially react with formaldehyde and a suitable amine. The initial product could then undergo further transformations to yield the desired heterocyclic system. More direct condensation reactions, such as the reaction of a 2-amino-3-hydroxypyridine with α-halo ketones or related bifunctional electrophiles, provide a more straightforward route to the pyrido[3,2-b] worktribe.comsu.edu.pkoxazine ring system. nih.gov

Regioselective Fluorination Strategies for Pyrido[3,2-b]worktribe.comsu.edu.pkoxazine Derivatives

The incorporation of fluorine into the pyrido[3,2-b] worktribe.comsu.edu.pkoxazine scaffold can be achieved either by starting with pre-fluorinated building blocks or by direct fluorination of a pre-formed heterocyclic system.

Methods for Introducing Fluorine at Specific Positions

The most direct strategy for synthesizing 7-fluoro-2H,3H,4H-pyrido[3,2-b] worktribe.comsu.edu.pkoxazine is to begin with a pyridine ring that already contains fluorine at the desired position. As detailed in the SNAr section (2.1.1), using precursors like 2,3,5,6-tetrafluoropyridine (B1295328) allows for the construction of the oxazine ring while retaining fluorine atoms at other positions. worktribe.com This "bottom-up" approach ensures perfect regiochemical control over the fluorine placement.

Alternatively, late-stage fluorination involves introducing a fluorine atom onto a fully formed pyrido[3,2-b] worktribe.comsu.edu.pkoxazine ring. Modern electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are widely used for the C-H fluorination of electron-rich aromatic and heteroaromatic systems. The regioselectivity of such reactions is dictated by the electronic properties of the heterocyclic core. For pyridine-containing systems, direct fluorination can be challenging and may require specific directing groups to achieve the desired regioselectivity. Another approach involves nucleophilic fluorination (e.g., using KF or other fluoride (B91410) sources) on a precursor containing a suitable leaving group (like -Cl, -Br, or -NO₂) at the 7-position, although this requires the synthesis of the appropriately substituted precursor.

Fluorination-Induced Cyclization Protocols

An elegant and advanced strategy combines the fluorination and cyclization steps into a single, tandem process. This method, known as fluorination-induced cyclization, typically involves an unsaturated precursor containing a tethered nucleophile. nih.gov

In a hypothetical application to form the 7-fluoro-pyrido[3,2-b] worktribe.comsu.edu.pkoxazine system, one could envision a precursor such as N-(pyridin-2-yl)allylamine. The reaction with an electrophilic fluorinating agent like Selectfluor would initiate the process. The agent would attack the alkene, forming a reactive fluoronium ion intermediate. This intermediate would then be intramolecularly trapped by the proximate hydroxyl group of a 3-hydroxypyridine (B118123) moiety, leading to the concurrent formation of the C-F bond and the closure of the oxazine ring in a highly regioselective manner. This approach offers a convergent and atom-economical route to fluorinated heterocyclic compounds. nih.gov

Optimization of Reaction Conditions and Catalytic Systems

The efficient construction of the pyrido[3,2-b] researchgate.netrsc.orgoxazine ring system is typically achieved through sequential nucleophilic aromatic substitution (SNAr) reactions. worktribe.com The general strategy involves the reaction of a poly-fluorinated pyridine derivative with a suitable N,O-difunctional nucleophile. worktribe.com The optimization of this process hinges on the selection of appropriate catalysts, solvents, and bases to control regioselectivity and maximize yield.

Catalytic systems for related heterocyclic syntheses often employ transition metals like palladium for cross-coupling reactions to introduce substituents, or acid catalysts such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) to promote intramolecular cyclization and dehydration steps. researchgate.netnih.govnih.gov For the formation of the oxazine ring, base catalysis is crucial for the deprotonation of the nucleophile, facilitating the attack on the electron-deficient pyridine ring. The choice of catalyst and reaction conditions is paramount to avoid side reactions and ensure the desired isomer is formed. nih.gov

The selection of solvents and bases is a determining factor in the synthesis of pyrido-oxazines, directly impacting reaction rates, yields, and the solubility of reactants and intermediates. High-polarity aprotic solvents are commonly favored as they can effectively solvate the intermediates in nucleophilic aromatic substitution reactions.

Influence of Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often employed. rsc.orgworktribe.comnih.gov DMSO, for instance, was used in the synthesis of a related dipyrido[3,2-b: 2′,3′-e] researchgate.netrsc.orgoxazine system. rsc.org The ability of these solvents to stabilize charged intermediates facilitates the SNAr mechanism. In contrast, protic solvents like ethanol (B145695) may be used in combination with a base, but can sometimes compete as nucleophiles, leading to undesired byproducts. nih.gov The choice of solvent can also affect the regioselectivity of the cyclization step, particularly when there are multiple potential reaction sites.

Influence of Bases: The base is critical for deprotonating the hydroxyl and amino groups of the difunctional nucleophile, thereby increasing its nucleophilicity. The strength and type of base must be carefully chosen. Inorganic bases like potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃) are effective and commonly used. nih.gov Organic bases such as triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA) offer good solubility in organic solvents and are often used when milder conditions are required. The selection of the base can significantly influence the reaction yield and the formation of impurities.

The following table illustrates typical results from an optimization study for the cyclization step in the synthesis of a generic pyrido[3,2-b] researchgate.netrsc.orgoxazine system, demonstrating the combined effect of solvent and base selection on reaction yield.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃1001275
2DMSOK₂CO₃1001282
3AcetonitrileK₂CO₃80 (reflux)2465
4TolueneNaH110 (reflux)1858
5DMSONEt₃1002445
6DMFKOH1001088

Modern synthetic chemistry emphasizes the adoption of green chemistry principles to minimize environmental impact. rsc.org This includes the use of safer solvents, reducing energy consumption, and employing reusable catalysts. In the synthesis of heterocyclic compounds like 7-fluoro-2H,3H,4H-pyrido[3,2-b] researchgate.netrsc.orgoxazine, ionic liquids (ILs) have emerged as a promising green alternative to conventional volatile organic solvents. rsc.org

Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and excellent solvating properties for a wide range of organic and inorganic compounds. rsc.org Their use can lead to improved reaction rates, higher selectivity, and simplified product isolation. nih.govnih.gov Imidazolium- and pyridinium-based ILs, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF₄) or 1-butylpyridinium (B1220074) tetrafluoroborate ([BPy]BF₄), have been successfully used as recyclable solvents and catalysts for the synthesis of various heterocyclic systems. researchgate.net

In the context of pyrido-oxazine synthesis, an ionic liquid can serve multiple roles:

Solvent: Replacing volatile and often toxic solvents like DMF or DMSO.

Catalyst: The cationic or anionic part of the IL can act as a Lewis or Brønsted acid/base, catalyzing the reaction. nih.gov

Phase-Separation Medium: Facilitating easy separation of the product from the reaction mixture, allowing the IL to be recovered and reused.

The following table compares a conventional synthetic protocol with a green chemistry approach using an ionic liquid for a model heterocycle synthesis.

ParameterConventional MethodIonic Liquid Method
SolventDMF[BMIm]BF₄
CatalystK₂CO₃Ionic Liquid (dual role)
Reaction Time12-24 hours4-8 hours
WorkupAqueous extraction, column chromatographyProduct precipitation/extraction, IL recovery
YieldGood to ExcellentExcellent
Solvent RecyclabilityLowHigh (>95%)

Derivatization and Analogue Synthesis for Structural Diversification

Structural diversification of the 7-fluoro-2H,3H,4H-pyrido[3,2-b] researchgate.netrsc.orgoxazine core is essential for exploring its potential applications, particularly in drug discovery. Derivatization can be achieved by introducing a variety of substituents onto the pyridone ring or the oxazine ring. Modern catalytic methods, especially palladium-catalyzed cross-coupling reactions, are powerful tools for this purpose. researchgate.net

Common strategies for analogue synthesis include:

Substitution on the Pyridine Ring: If the starting materials contain additional reactive sites (e.g., a bromo or chloro group), these can be functionalized. Palladium-catalyzed reactions such as the Suzuki-Miyaura (for aryl/heteroaryl groups), Sonogashira (for alkynyl groups), and Buchwald-Hartwig (for amino groups) couplings are highly effective. researchgate.netsemanticscholar.org

N-Alkylation/Arylation: The secondary amine within the oxazine ring (at the 4-position) is a prime site for derivatization. It can be alkylated using alkyl halides in the presence of a base or arylated using Buchwald-Hartwig amination conditions.

Substitution at the 2- and 3-positions: Synthesis can be adapted to incorporate substituents on the oxazine ring by starting with substituted difunctional nucleophiles. For example, using substituted α-halo ketones in condensation reactions can lead to a range of 2,3-disubstituted analogues. nih.gov

The table below outlines various derivatization reactions applicable to the pyrido-oxazine scaffold, the types of substituents introduced, and the typical reaction conditions.

Reaction TypePositionReagents & CatalystsSubstituent Introduced
Suzuki-Miyaura CouplingC-6, C-8 (if halogenated)Ar-B(OH)₂, Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl, Heteroaryl
Sonogashira CouplingC-6, C-8 (if halogenated)Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃)Alkynyl
Buchwald-Hartwig AminationC-6, C-8 (if halogenated)Amine (R-NH₂), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino, Arylamino
N-AlkylationN-4Alkyl halide (R-X), Base (e.g., K₂CO₃)Alkyl, Benzyl
N-AcylationN-4Acyl chloride (RCOCl), Base (e.g., Pyridine)Acyl

These advanced synthetic methodologies provide a robust platform for the efficient synthesis and extensive diversification of the 7-fluoro-2H,3H,4H-pyrido[3,2-b] researchgate.netrsc.orgoxazine scaffold, enabling the generation of libraries of novel compounds for further investigation.

Sophisticated Structural Elucidation and Conformational Analysis of 7 Fluoro 2h,3h,4h Pyrido 3,2 B 1 2 Oxazine

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine (B8389632), a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The fluorine atom at the 7-position will influence the chemical shifts of the adjacent protons (H-6 and H-8) and will also introduce characteristic fluorine-proton coupling constants (J-coupling). The protons of the oxazine ring, being part of a saturated heterocyclic system, would appear at a higher field (typically δ 3.0-4.5 ppm).

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atom directly bonded to the fluorine (C-7) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbon atoms in the pyridine ring would also be influenced by the electron-withdrawing effect of the fluorine atom.

Two-dimensional NMR techniques are crucial for assembling the complete structural puzzle. A Correlation Spectroscopy (COSY) experiment would reveal the proton-proton coupling network, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons that are two or three bonds away, which is vital for establishing the connectivity between the pyridine and oxazine rings and for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine This data is a hypothetical representation based on known chemical shifts and coupling constants for similar fluorinated pyridyl and oxazine systems.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
2~4.3 (t)~65H-3, H-4a
3~3.4 (t)~45H-2, H-4a
4a-~135H-2, H-3, H-5
5~7.8 (d)~140H-6, H-9a
6~6.9 (dd)~110 (d, ²JCF)H-5, H-8
8~7.1 (d)~115 (d, ²JCF)H-6, H-9a
9-~155 (d, ¹JCF)H-6, H-8
9a-~145H-5, H-8

X-ray Crystallography for Precise Bond Angles, Conformations, and Intermolecular Interactions

While NMR spectroscopy provides the connectivity of a molecule, X-ray crystallography offers an unparalleled level of detail regarding its three-dimensional structure in the solid state. A single-crystal X-ray diffraction study of 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine would provide precise measurements of bond lengths, bond angles, and torsion angles. This information is crucial for determining the exact conformation of the oxazine ring, which can adopt various forms such as a chair, boat, or twist-boat conformation.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine, one would expect to observe various non-covalent interactions, such as hydrogen bonding (if a suitable donor/acceptor is present in the crystal structure, e.g., co-crystallized solvent), π-π stacking between the aromatic pyridine rings, and C-H···F or C-H···O interactions. These interactions play a critical role in determining the physical properties of the compound, such as its melting point and solubility.

Table 2: Illustrative Crystallographic Data for a Pyridooxazine Derivative This table presents typical crystallographic parameters that could be expected for 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine, based on data for similar heterocyclic systems.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105
Volume (ų)820
Z4
Calculated Density (g/cm³)1.45

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn allows for the unambiguous confirmation of its molecular formula (C₇H₆FN₂O).

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The fragmentation pattern is like a fingerprint for the molecule and can be used to deduce its structure. For 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine, one would expect to see fragmentation pathways involving the loss of small molecules such as CO, C₂H₄, or HCN from the parent ion. The fragmentation of the fluorinated pyridine ring would also yield characteristic ions.

Table 3: Predicted Mass Spectrometry Data for 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine This data is a theoretical representation of the expected mass spectral peaks.

m/z (predicted)Ion Identity
153.0491[M+H]⁺ (Molecular Ion)
125.0542[M+H - C₂H₄]⁺
111.0386[M+H - C₂H₄O]⁺
96.0355[M+H - C₂H₄ - N₂]⁺

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. For 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine, techniques such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) would be utilized.

TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Column chromatography is a preparative technique used to separate the desired product from unreacted starting materials and byproducts. HPLC is a highly efficient separation technique that can be used for both analytical and preparative purposes. It is particularly useful for assessing the purity of the final compound with high accuracy and for separating closely related isomers that may be difficult to separate by other means.

In the synthesis of substituted pyridooxazines, the formation of constitutional isomers is a possibility. For instance, depending on the synthetic route, a fluoro substituent could potentially be introduced at different positions on the pyridine ring. HPLC, with its high resolving power, would be the method of choice to separate and isolate such isomers, allowing for their individual characterization.

Table 4: Example of HPLC Method for Purity Analysis of a Heterocyclic Compound This table provides a typical set of HPLC conditions that could be adapted for the analysis of 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine.

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of water (with 0.1% formic acid) and acetonitrile (B52724)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Expected Retention Time5-15 min

Computational and Theoretical Investigations of 7 Fluoro 2h,3h,4h Pyrido 3,2 B 1 2 Oxazine Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govmdpi.comoxazine (B8389632). These calculations can predict the molecule's geometry, orbital energies, and spectroscopic characteristics.

Electronic Structure and Reactivity: The electronic structure is described by the distribution of electrons in molecular orbitals. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. rsc.org A smaller gap suggests higher reactivity. For analogous heterocyclic systems, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine these properties. rsc.org

Global reactivity descriptors, which quantify the reactivity of a molecule, can be calculated from the HOMO and LUMO energies. These include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

These parameters provide a quantitative basis for comparing the reactivity of 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govmdpi.comoxazine with other related compounds.

Spectroscopic Properties: Theoretical calculations can also predict spectroscopic data, such as UV-visible and vibrational spectra. Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict absorption wavelengths, which can be correlated with experimental UV-visible spectra. rsc.org Similarly, vibrational frequencies can be calculated and compared with experimental FT-IR data to confirm the molecular structure. rsc.org

ParameterDescriptionTypical Computational Method
HOMO-LUMO GapIndicator of chemical reactivity and stability.DFT (e.g., B3LYP/6-31G(d,p))
Global Reactivity DescriptorsQuantify molecular reactivity (hardness, softness, etc.).Calculated from HOMO/LUMO energies
UV-Visible SpectraPrediction of electronic absorption wavelengths.TD-DFT
Vibrational FrequenciesPrediction of IR and Raman spectra for structural confirmation.DFT

Molecular Dynamics Simulations for Conformational Space Exploration and Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govmdpi.comoxazine, MD simulations can explore its conformational space and assess the stability of different conformations. mdpi.com

By simulating the molecule in a solvent environment (typically water) at a given temperature and pressure, MD can reveal how the molecule behaves in a more realistic setting. The stability of the system is often monitored by calculating the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.govmdpi.com A stable system will show the RMSD reaching a plateau, indicating that the molecule has reached an equilibrium conformation. nih.gov

Other parameters analyzed during MD simulations include:

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over time. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interaction with the environment. nih.gov

These simulations are crucial for understanding the dynamic behavior of 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govmdpi.comoxazine and how its structure might change upon interaction with biological targets.

ParameterInformation GainedRelevance
RMSDConformational stability of the molecule.Indicates if the molecule maintains a stable structure.
RMSFFlexibility of different parts of the molecule.Identifies regions that may be important for binding.
Radius of Gyration (Rg)Compactness of the molecular structure.Provides insight into the overall shape and folding.
SASASolvent accessibility of the molecule's surface.Relates to solubility and potential for interaction.

Molecular Docking Studies for Hypothetical Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a small molecule like 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govmdpi.comoxazine might interact with a biological target, such as a protein receptor. nih.govmdpi.com

The process involves placing the ligand (the small molecule) into the binding site of the protein and evaluating the binding affinity using a scoring function. This can help to:

Identify potential biological targets for the compound.

Predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. researchgate.netmdpi.com

Estimate the binding energy, which provides a qualitative measure of the binding affinity. mdpi.com

For example, docking studies on similar heterocyclic compounds have been performed to understand their interactions with enzymes like DNA gyrase and kinases. mdpi.commdpi.com These studies reveal crucial amino acid residues involved in the binding, which can guide the design of more potent analogs. mdpi.com

Structure-Based Design Principles and Pharmacophore Modeling for Analogue Development

Structure-based drug design utilizes the three-dimensional structure of the target protein to design new ligands with higher affinity and selectivity. When the structure of a target is known, molecular docking can be used to guide the design of new analogues of 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govmdpi.comoxazine.

Pharmacophore modeling is another important tool in this process. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govnih.gov

A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a protein. nih.govnih.gov This model can then be used to:

Screen large compound libraries to identify new molecules with the desired features. frontiersin.org

Guide the optimization of a lead compound by suggesting modifications that enhance its interaction with the target.

By identifying the key pharmacophoric features of 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govmdpi.comoxazine, researchers can design new analogues with improved biological activity.

Analysis of Molecular Descriptors and Topological Properties for Research Applications

Molecular descriptors are numerical values that characterize the properties of a molecule. scbdd.com These can be broadly categorized into constitutional, topological, and quantum-chemical descriptors. scbdd.com Topological descriptors, in particular, are derived from the 2D representation of a molecule and describe its size, shape, and branching. frontiersin.org

These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov QSAR/QSPR models attempt to correlate the molecular descriptors of a series of compounds with their biological activity or physicochemical properties. nih.gov

For 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govmdpi.comoxazine, calculating a range of molecular descriptors can help in:

Predicting its physicochemical properties, such as lipophilicity (LogP) and topological polar surface area (TPSA), which are important for drug-likeness. nih.gov

Building QSAR models to predict its potential biological activity based on the activities of structurally similar compounds.

Comparing its properties to those of known drugs to assess its potential as a therapeutic agent. nih.gov

Commonly used topological indices include the Zagreb indices and the Randić index, which have been shown to correlate with various physical properties of molecules. frontiersin.org

Descriptor TypeExamplesApplication
ConstitutionalMolecular Weight, Atom CountsBasic characterization of the molecule.
TopologicalZagreb Indices, Randić IndexQSAR/QSPR modeling, property prediction.
PhysicochemicalLogP, TPSAAssessment of drug-likeness and ADME properties.

Molecular Mechanism of Action Studies on Pyrido 3,2 B 1 2 Oxazine Derivatives

Investigation of Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)

Derivatives of the pyrido[3,2-b] google.comresearchgate.netoxazine (B8389632) scaffold have been identified as interacting with a diverse array of molecular targets, including enzymes and receptors. This promiscuity in binding suggests a rich potential for therapeutic applications.

Notably, these compounds have been explored as sirtuin modulators. google.comgoogle.com Sirtuins are a class of NAD-dependent deacetylases that play critical roles in cellular metabolism, stress resistance, and aging. The interaction of pyrido[3,2-b] google.comresearchgate.netoxazine derivatives with these enzymes suggests a potential to influence longevity and metabolic diseases.

In the realm of oncology, these derivatives have shown inhibitory activity against Poly(ADP-ribose) polymerase 7 (PARP7), an enzyme involved in DNA repair and cellular stress responses. researchgate.net Inhibition of PARP7 is a promising strategy for cancer therapy. Furthermore, certain derivatives have been investigated as inhibitors of platelet-derived growth factor (PDGF) receptor kinases, which are implicated in cell growth and proliferation and are targets in cancer treatment. google.com

The versatility of the pyrido[3,2-b] google.comresearchgate.netoxazine core is also evident in its interaction with central nervous system receptors. Studies have identified derivatives with affinity for the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein-coupled receptor involved in cognitive processes. google.com Additionally, these compounds have been investigated as modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor that is a key regulator of immune responses. google.com

Derivative ClassMolecular TargetPotential Therapeutic Area
Pyrido[3,2-b] google.comresearchgate.netoxazine derivativesSirtuinsAging, Metabolic diseases
Hexahydropyrazino[1,2-d]pyrido[3,2-b] google.comresearchgate.netoxazine derivativesPARP7Cancer
Pyrido[3,2-b] google.comresearchgate.netoxazine derivativesPDGF Receptor KinaseCancer
Pyrido[3,2-b] google.comresearchgate.netoxazine derivatives5-HT6 ReceptorCognitive disorders
Pyrido[3,2-b] google.comresearchgate.netoxazine derivativesRORγtImmune disorders

Elucidation of Intracellular Signaling Pathway Modulation (e.g., NF-κB, Apoptotic Pathways)

The interaction of pyrido[3,2-b] google.comresearchgate.netoxazine derivatives with their molecular targets can lead to the modulation of critical intracellular signaling pathways. A significant body of research points to the influence of these compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway. ambeed.comresearchgate.netresearchgate.net NF-κB is a crucial transcription factor that regulates inflammatory responses, cell survival, and proliferation. Modulation of this pathway by pyrido[3,2-b] google.comresearchgate.netoxazine derivatives underscores their potential as anti-inflammatory and anti-cancer agents.

Furthermore, the modulation of sirtuins by these compounds suggests a potential role in regulating apoptosis, or programmed cell death. google.comgoogle.com Sirtuins can influence the activity of pro- and anti-apoptotic proteins, and therefore, compounds that modulate sirtuin activity may either promote or inhibit apoptosis, depending on the cellular context. This has implications for both cancer therapy, where inducing apoptosis is desirable, and in degenerative diseases where preventing cell death is a key goal. The induction of apoptosis is a complex process involving a cascade of molecular events, including chromatin condensation, nuclear fragmentation, and the activation of caspases. researchgate.net

Theoretical Frameworks for Ligand-Receptor Binding and Allosteric Modulation

Understanding the binding of pyrido[3,2-b] google.comresearchgate.netoxazine derivatives to their targets at a molecular level is crucial for rational drug design. Molecular docking analyses have been employed to gain deeper insights into the mechanism of action of these compounds. researchgate.net These computational methods help to predict the binding conformation and affinity of a ligand to its receptor, providing a theoretical framework for understanding the observed biological activity.

The concept of allosteric modulation has also been considered in the context of therapeutic strategies involving targets of pyrido[3,2-b] google.comresearchgate.netoxazine derivatives. For instance, positive allosteric modulators of the nicotinic acetylcholine (B1216132) subtype α-7 receptor have been discussed as potential combination therapies with 5-HT6 receptor ligands. google.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the receptor's response to its endogenous ligand. While direct evidence of allosteric modulation by pyrido[3,2-b] google.comresearchgate.netoxazine derivatives is not prominent in the reviewed literature, it represents a potential mechanism of action that warrants further investigation.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. google.comgoogle.com For the pyrido[3,2-b] google.comresearchgate.netoxazine class of compounds, SAR studies have been crucial for lead optimization.

Role of 7 Fluoro 2h,3h,4h Pyrido 3,2 B 1 2 Oxazine in Chemical Biology and Advanced Materials Research

Utilization as a Scaffold for Chemical Probes and Research Ligands

The pyrido[3,2-b] nih.govnih.govoxazine (B8389632) framework serves as a "privileged scaffold," a molecular core structure that is capable of binding to multiple biological targets. This versatility makes it an excellent starting point for the development of chemical probes and research ligands designed to investigate biological processes. The introduction of a fluorine atom offers several advantages in this context.

Firstly, the fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% abundant, making it suitable for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). nih.gov A ligand or probe incorporating the 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine moiety could potentially be used in ¹⁹F NMR-based screening assays to study drug-protein interactions or as an imaging agent to visualize target distribution in cellular or in vivo models.

Secondly, the strong carbon-fluorine bond can enhance the metabolic stability of a probe, ensuring its integrity during biological experiments. Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the aromatic system, which can be exploited to fine-tune the fluorescence or other signaling properties of more complex probes derived from this scaffold. This allows for the rational design of tools for bioimaging and molecular diagnostics.

Exploration of Biological Interaction Profiles at a Conceptual and Molecular Level

The pyrido[3,2-b] nih.govnih.govoxazine scaffold and related fused heterocyclic systems have been explored for a wide range of biological activities. The addition of a fluorine atom can significantly influence these interactions by altering the molecule's conformation, pKa, and ability to form hydrogen bonds, thereby affecting its binding to target proteins. mdpi.com

Research into closely related N-substituted pyrido[3,2-b]oxazin-3(4H)-ones has demonstrated their potential as analgesic agents. nih.gov Notably, a derivative featuring a 4-fluorophenyl group, 4-{3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, was identified as a potent antinociceptive compound with a favorable safety profile compared to aspirin. nih.gov This highlights the productive role of fluorine within this scaffold for achieving therapeutic effects.

Conceptually, the 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine core is a candidate for investigation in other therapeutic areas where related structures have shown promise. Isomeric and related pyrid-fused heterocycles have been investigated as potential anticancer agents. nih.govnih.govmdpi.com For instance, derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.govnih.gov The fluorine atom in the 7-position could potentially engage in specific interactions within the ATP-binding pocket of kinases or other enzymes, enhancing inhibitory potency and selectivity. The known activities of related compounds provide a strong rationale for screening 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine and its derivatives against a panel of cancer-related targets.

Table 1: Examples of Bioactive Compounds Based on Pyrido-Fused Scaffolds

Compound ClassSpecific Derivative ExampleInvestigated Biological Activity
Pyrido[3,2-b]oxazinone4-{3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-oneAntinociceptive (Analgesic) nih.gov
Pyrido[4,3-b] nih.govnih.govoxazineEthyl (5-amino-2H-pyrido[4,3-b] nih.govnih.govoxazin-7-yl)carbamatesAnticancer nih.gov
Pyrido[2,3-d]pyrimidineVarious substituted derivativesEGFR Inhibition nih.govnih.gov
Fluorinated Pyrido[4,3-b] nih.govnih.govthiazine1,1-dioxide derivativesAnti-influenza virus researchgate.net

Development as a Building Block for More Complex Chemical Architectures

The synthesis of the core 3,4-dihydro-2H-pyrido[3,2-b] nih.govnih.govoxazine structure has been described, establishing its accessibility as a chemical building block. researchgate.netebi.ac.uk This foundational scaffold provides a robust platform for the construction of more elaborate molecules through substitution at various positions.

The structure of 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine offers multiple handles for chemical modification:

The Secondary Amine: The nitrogen atom in the oxazine ring is a nucleophilic site suitable for alkylation, acylation, or arylation, allowing for the introduction of diverse functional groups to probe structure-activity relationships or attach linkers.

The Aromatic Ring: The pyridine (B92270) ring can be further functionalized. While the fluorine atom is generally stable, advanced cross-coupling methodologies could potentially be used to build more complex structures. Other positions on the ring could also be targeted for functionalization.

The Fluorine Atom: The fluorine atom itself directs the electronic landscape of the molecule, influencing the reactivity of other positions on the pyridine ring.

By leveraging these synthetic handles, chemists can use 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine as a starting material to synthesize libraries of compounds for drug discovery or to construct larger, more complex molecular architectures like the related dipyrido[3,2-b: 2′,3′-e] nih.govnih.govoxazine system. rsc.org

Research into Applications in Advanced Materials Science

While the primary focus for many heterocyclic compounds is in chemical biology, their inherent electronic and photophysical properties also make them attractive candidates for materials science research. The field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with tunable electronic energy levels.

The 7-fluoro-2H,3H,4H-pyrido[3,2-b] nih.govnih.govoxazine scaffold combines an electron-rich oxazine portion with a relatively electron-deficient pyridine ring. The introduction of a highly electronegative fluorine atom further perturbs this electronic structure, which could lead to interesting photophysical properties. By analogy, other nitrogen-containing heterocyclic systems have been investigated for applications such as nonlinear optics. While this remains a conceptual application for this specific compound, its defined structure and the ability to modify it synthetically make it a candidate for future investigation in the development of novel functional materials, such as organic semiconductors or components in chemical sensors where interactions can be transduced into an electronic or optical signal.

Future Perspectives and Research Gaps in Pyrido 3,2 B 1 2 Oxazine Chemistry

Development of Novel and Sustainable Synthetic Routes for Diverse Derivatizations

The synthesis of pyrido[3,2-b] rsc.orgresearchgate.netoxazine (B8389632) derivatives has traditionally relied on multi-step procedures. A significant research gap exists in the development of more efficient, atom-economical, and environmentally benign synthetic methodologies. Future research should focus on:

One-Pot and Multicomponent Reactions: Designing one-pot synthesis strategies and multicomponent reactions would streamline the production of diverse pyrido[3,2-b] rsc.orgresearchgate.netoxazine analogs. These approaches reduce waste, save time, and often allow for the generation of complex molecules from simple starting materials in a single step.

Green Chemistry Approaches: The integration of green chemistry principles is crucial for the sustainable synthesis of these compounds. This includes the use of greener solvents, catalysts, and energy sources, such as microwave-assisted synthesis, to minimize the environmental impact. researchgate.net The development of aqueous hydrotropic solutions as reaction media presents a promising avenue for eco-friendly synthesis. tandfonline.com

Catalytic Methods: Exploration of novel catalytic systems, including transition-metal catalysts and organocatalysts, could lead to more selective and efficient bond-forming reactions for the construction and derivatization of the pyrido[3,2-b] rsc.orgresearchgate.netoxazine core.

Fluorination Strategies: Given the significant impact of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of bioactive molecules, the development of novel and efficient methods for the regioselective introduction of fluorine atoms onto the pyrido[3,2-b] rsc.orgresearchgate.netoxazine scaffold is a critical area for future research.

Synthetic StrategyKey AdvantagesRepresentative Starting Materials
One-Pot AnnulationHigh efficiency, reduced workupN-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridines nih.gov
Ring-Opening TransformationsAccess to polycyclic structures3-hydroxy-3,4-dihydropyrido[2,1-c] rsc.orgresearchgate.netoxazine-1,8-diones nih.gov
Grinding ChemistrySolvent-free, sustainableNot specified for this scaffold, but a general green method researchgate.net
Condensation ReactionsVersatile for substituent introduction2-acetamido-3-hydroxypyridine, α-halocarbonyl compounds researchgate.net

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization and Predictive Modeling

A thorough understanding of the structural and electronic properties of 7-fluoro-2H,3H,4H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine and its analogs is essential for rational drug design and the development of new materials. Future efforts should be directed towards:

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routinely used, the application of more advanced techniques such as 15N and 19F NMR, along with two-dimensional methods (COSY, HMBC, HSQC), can provide deeper insights into the molecular structure and conformation of these compounds. mdpi.comresearchgate.net

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data is crucial for the unambiguous determination of the three-dimensional structure of novel pyrido[3,2-b] rsc.orgresearchgate.netoxazine derivatives. This information is invaluable for understanding intermolecular interactions in the solid state and for validating computational models. researchgate.net

Computational Modeling: The use of density functional theory (DFT) and other computational methods can aid in predicting the geometric, electronic, and spectroscopic properties of these molecules. nih.gov Such studies can also be employed to model their interactions with biological targets, thereby guiding the design of more potent and selective compounds.

Predictive ADME/Tox Modeling: A significant gap exists in the early-stage evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of these compounds. Integrating computational ADME/Tox predictions into the design process can help to identify candidates with more favorable drug-like properties. mdpi.com

TechniqueInformation GainedRelevance
Advanced NMR (15N, 19F, 2D)Detailed structural and conformational analysisElucidation of complex molecular structures
X-ray CrystallographyPrecise 3D molecular structureUnambiguous structure determination, understanding of solid-state packing
Computational Modeling (DFT)Electronic properties, reactivity, spectroscopic predictionRational design of new derivatives, understanding of molecular properties
Predictive ADME/Tox ModelingDrug-likeness, pharmacokinetic properties, potential toxicityEarly identification of promising drug candidates

Deeper Mechanistic Understanding of Molecular Interactions and Biochemical Pathways

While various biological activities have been reported for related heterocyclic systems, the specific molecular targets and mechanisms of action for 7-fluoro-2H,3H,4H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine are largely unknown. Key research gaps to be addressed include:

Target Identification and Validation: Identifying the specific biomolecular targets (e.g., enzymes, receptors) with which these compounds interact is a primary objective. This can be achieved through a combination of experimental techniques such as affinity chromatography, proteomics, and genetic approaches.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrido[3,2-b] rsc.orgresearchgate.netoxazine scaffold, particularly at the 7-position with the fluorine substituent, and subsequent biological evaluation are necessary to establish clear structure-activity relationships. This will guide the optimization of lead compounds for improved potency and selectivity.

Molecular Docking and Dynamics Simulations: Computational docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets. mdpi.com These studies can help to rationalize observed SAR data and guide the design of new analogs with enhanced binding affinity.

Biochemical and Cellular Assays: A broader range of biochemical and cell-based assays is needed to fully characterize the pharmacological profile of these compounds. This includes investigating their effects on various signaling pathways and cellular processes.

Exploration of Emerging Research Applications and Interdisciplinary Studies

The potential applications of 7-fluoro-2H,3H,4H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine and its derivatives extend beyond their initial areas of investigation. Future research should explore:

Medicinal Chemistry: While initial studies may focus on a specific therapeutic area, such as anticancer or anti-inflammatory agents, the broad biological potential of heterocyclic compounds suggests that these molecules could be active against a range of other diseases. nih.govnih.gov Screening against diverse biological targets is warranted.

Materials Science: The unique electronic and photophysical properties of heterocyclic compounds make them attractive candidates for applications in materials science, such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. nih.gov

Chemical Biology: The development of fluorescently labeled or otherwise tagged derivatives of 7-fluoro-2H,3H,4H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine could provide valuable tools for chemical biology research, enabling the study of their cellular uptake, distribution, and target engagement in living systems.

Interdisciplinary Collaborations: Addressing the research gaps outlined above will require a collaborative effort between synthetic chemists, computational chemists, pharmacologists, and materials scientists. Such interdisciplinary studies will be crucial for unlocking the full potential of this promising class of compounds.

Q & A

Q. What are the best practices for synthesizing and characterizing pyrido-oxazine impurities (e.g., EP-listed impurities in pharmaceuticals)?

  • Methodological Answer : Follow pharmacopeial guidelines (e.g., EP/JP) for impurity synthesis. For example, oxidize ofloxacin to its N-oxide derivative using peroxides, and characterize via LC-MS and comparative NMR . Use spiking experiments in HPLC to confirm retention times.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.